molecular formula C18H28ClNO3 B13745155 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride CAS No. 102585-55-7

3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride

Cat. No.: B13745155
CAS No.: 102585-55-7
M. Wt: 341.9 g/mol
InChI Key: LYFLXLHVJQQGAD-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride is a chemical compound with the molecular formula C18H27NO3. It is known for its unique structure, which includes a dimethylamino group, a hydroxycyclopentyl ring, and a phenylacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride typically involves the esterification of benzeneacetic acid with 3-(dimethylamino)propyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process includes the purification of the product through recrystallization or chromatography to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for the synthesis of complex molecules .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the hydroxycyclopentyl ring and phenylacetate moiety contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride is unique due to its combination of functional groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

102585-55-7

Molecular Formula

C18H28ClNO3

Molecular Weight

341.9 g/mol

IUPAC Name

3-[2-(1-hydroxycyclopentyl)-2-phenylacetyl]oxypropyl-dimethylazanium;chloride

InChI

InChI=1S/C18H27NO3.ClH/c1-19(2)13-8-14-22-17(20)16(15-9-4-3-5-10-15)18(21)11-6-7-12-18;/h3-5,9-10,16,21H,6-8,11-14H2,1-2H3;1H

InChI Key

LYFLXLHVJQQGAD-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.[Cl-]

Origin of Product

United States

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